![molecular formula C19H23ClN2O2 B2501428 盐酸1-异丁基-2-((2-甲氧基苯氧基)甲基)-1H-苯并[d]咪唑 CAS No. 1215783-98-4](/img/structure/B2501428.png)

盐酸1-异丁基-2-((2-甲氧基苯氧基)甲基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazole is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .

Synthesis Analysis

Imidazole is synthesized industrially by two routes. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Molecular Structure Analysis

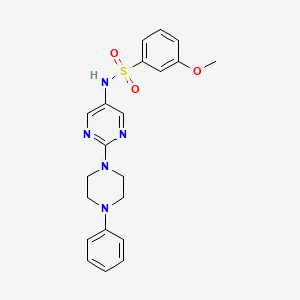

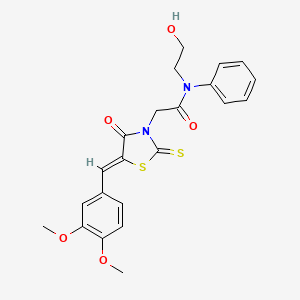

The 1-Isobutyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole molecule contains a total of 47 bond(s). There are 25 non-H bond(s), 16 multiple bond(s), 6 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 2 ether(s) (aromatic), and 1 Imidazole(s) .

Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. For instance, they can act as a base, accepting a proton to form a positively charged imidazolium ion .

Physical And Chemical Properties Analysis

Imidazole is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It has a molar mass of 82.10 g/mol and a density of 1.03 g/cm^3 .

科学研究应用

抗癌潜力

包括与盐酸1-异丁基-2-((2-甲氧基苯氧基)甲基)-1H-苯并[d]咪唑相似的衍生物在内的咪唑类化合物已显示出显著的抗癌活性。例如,一项关于新型咪唑衍生物的研究突出了它们对各种癌细胞类型的潜力。发现这些化合物可抑制 A549 细胞中的细胞生长、迁移,并诱导细胞周期停滞和细胞衰老,这表明了癌症治疗的一个有希望的途径 (Sharma 等,2014)。

缓蚀

对咪唑衍生物的研究还发现了它们在缓蚀中的应用。一项涉及使用微波辐射法合成的三种新型咪唑衍生物的研究证明了它们在酸性溶液中保护低碳钢的功效。这些衍生物显示出很高的缓蚀效率,这归因于它们强大的吸附能力,表明它们在防止腐蚀的工业应用中的潜力 (Prashanth 等,2021)。

金属离子的螯合剂

咪唑衍生物已被研究其作为金属离子螯合剂的能力。一项研究重点关注了衍生自咪唑的偶氮咪唑类,表明这些化合物与各种金属离子形成颜色强烈的螯合物,表明它们作为金属离子测定中的变色指示剂或萃取剂的潜力 (Yamauchi 等,1966)。

降压作用

另一个应用领域是降压药的开发。N-(联苯甲基)咪唑类是一系列非肽类血管紧张素 II 受体拮抗剂,经发现口服后可产生有效的降压作用。这些发现强调了咪唑衍生物在治疗高血压中的潜力 (Carini 等,1991)。

活性位模型化合物的合成

咪唑衍生物可作为酶(如细胞色素 c 氧化酶 (CcO))的模型化合物的合成前体。一项研究详细介绍了 1-(邻羟基苯基)咪唑羧酸酯的合成,可将其用作构建新一代 CcO 活性位模型化合物的构建模块,有助于理解这些酶中的质子转移过程 (Collman 等,2000)。

作用机制

Target of action

The compound belongs to the class of benzimidazoles . Benzimidazoles are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of action

The mode of action of benzimidazoles can vary widely. Some benzimidazoles inhibit specific enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Benzimidazoles can be involved in a variety of biochemical pathways, from DNA synthesis to signal transduction .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling to effects on cell growth or survival .

安全和危害

未来方向

Imidazole and its derivatives have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted imidazoles is of strategic importance .

属性

IUPAC Name |

2-[(2-methoxyphenoxy)methyl]-1-(2-methylpropyl)benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.ClH/c1-14(2)12-21-16-9-5-4-8-15(16)20-19(21)13-23-18-11-7-6-10-17(18)22-3;/h4-11,14H,12-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUYMGFANGEQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)